molecular formula C19H20N4O2S2 B2721044 3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine CAS No. 1021104-33-5

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

Cat. No. B2721044
CAS RN: 1021104-33-5
M. Wt: 400.52
InChI Key: VCBKUYQTIUISLZ-UHFFFAOYSA-N
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Description

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, TTP488, and is a small molecule drug that has been studied for its therapeutic potential in treating Alzheimer's disease.

Scientific Research Applications

Anti-diabetic Research

The synthesis and evaluation of a family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the given chemical structure, demonstrated significant anti-diabetic properties through DPP-4 inhibition and insulinotropic activities. These compounds were synthesized in a two-step process and tested in silico and in vitro for their potential as anti-diabetic medications. Their antioxidant and cytotoxicity levels were assessed, showing promising results for compounds with notable antioxidant and insulinotropic activity up to 99% (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

Certain derivatives of pyridazine, including structures closely related to the specified compound, have been synthesized and evaluated for their antibacterial activities. These compounds, through their unique chemical structures, have shown potential as effective antibacterial agents against various microbial strains, highlighting the compound's relevance in antimicrobial research (Solankee & Patel, 2004).

Anti-inflammatory and Analgesic Agents

Research into aromatic sulfonamide derivatives, including those related to the chemical compound , has explored their effectiveness as anti-inflammatory and analgesic agents. These studies have yielded compounds with activity comparable to known drugs like celecoxib, demonstrating the chemical's potential in treating inflammation and pain without significant gastrointestinal side effects. Molecular docking studies further elucidate the compounds' mechanisms of action, providing a basis for their anti-inflammatory and analgesic properties (Abbas et al., 2016).

Anticancer Activity

The synthesis of novel pyrido and pyrimido derivatives, closely associated with "3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine," has shown potential anticancer activity. These compounds, through innovative chemical synthesis, exhibit moderate anticancer properties against various human cancer cell lines, including HCT-116, MCF-7, and HeLa. This research underscores the compound's potential in developing new anticancer therapies, contributing significantly to the field of medicinal chemistry (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).

Hepatoprotective Activities

Studies on 3-alkylthio-6-allylthiopyridazine derivatives, which share a structural similarity with the compound in focus, have demonstrated significant hepatoprotective and chemopreventive activities against hepatocarcinoma cells. These findings suggest the compound's potential in liver protection and its role in preventing liver cancer, marking a critical area of research for therapeutic development (Kwon & Moon, 2005).

properties

IUPAC Name

3-(4-methylphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-15-4-6-16(7-5-15)17-8-9-18(21-20-17)22-10-12-23(13-11-22)27(24,25)19-3-2-14-26-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBKUYQTIUISLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

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